molecular formula C20H25N3O5S B2559046 1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea CAS No. 1203363-42-1

1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

Cat. No.: B2559046
CAS No.: 1203363-42-1
M. Wt: 419.5
InChI Key: PNVCNTLROHGKFY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a synthetic urea derivative designed for advanced biochemical and pharmacological research. This compound features a complex structure integrating a 3,4-dimethoxybenzyl group and a 1,1-dioxidoisothiazolidinyl moiety, which are known to be significant in medicinal chemistry for their potential to interact with various biological targets . Urea derivatives similar to this compound have been investigated for a range of biological activities. Research on analogous structures suggests potential utility in oncology, for instance, as some related heterocyclic compounds have demonstrated cytotoxic effects on cancer cell lines in preliminary studies . Furthermore, the 1,1-dioxidoisothiazolidinyl (sultam) group is a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties and target binding affinity. The presence of the urea linkage is particularly critical, as it can act as a key pharmacophore, enabling the molecule to form multiple hydrogen bonds with enzyme active sites. This mechanism is observed in other research compounds, such as glycogen synthase kinase 3β (GSK-3β) inhibitors, where the urea moiety is essential for inhibitory activity . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, refer to the material safety data sheet (MSDS) for detailed hazard information, and conduct their own verification experiments to confirm its suitability and activity for their specific applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-14-5-7-16(23-9-4-10-29(23,25)26)12-17(14)22-20(24)21-13-15-6-8-18(27-2)19(11-15)28-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVCNTLROHGKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound features a complex structure characterized by a urea linkage and substituted aromatic rings. Its molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S, and it possesses a molecular weight of approximately 358.44 g/mol. The presence of the dimethoxybenzyl group is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : It has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions.
  • Antimicrobial Properties : Preliminary data indicate that the compound may possess antimicrobial activity against certain pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory responses.
  • Modulation of Signaling Pathways : The compound could alter signaling pathways related to cell survival and apoptosis.
  • Interaction with Cellular Receptors : Potential interactions with receptors involved in immune responses have been suggested.

Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of the compound significantly reduced edema in xylene-induced inflammation models. The reduction in inflammatory markers was statistically significant compared to control groups (p < 0.05).

Study 2: Antioxidant Properties

In vitro assays revealed that the compound exhibited a high capacity to scavenge DPPH radicals, indicating strong antioxidant properties. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid.

Study 3: Antimicrobial Efficacy

Research involving microbial strains showed that the compound had inhibitory effects on both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were established, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantIC50 lower than ascorbic acid
Anti-inflammatorySignificant edema reduction
AntimicrobialEffective against multiple strains

Comparison with Similar Compounds

Structural Analogues in Patent Literature

The European Patent Specification () describes compounds with overlapping structural motifs, though differing in core frameworks:

  • 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) and 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) are imidazoline derivatives with methoxy-substituted aryl groups. Unlike the target urea compound, these lack the isothiazolidin dioxide and dimethoxybenzyl groups, suggesting divergent biological targets (e.g., adrenergic or histamine receptors vs. PPARs) .
  • Urea-linked triazole derivatives (Example 5 in ) share the urea backbone but incorporate trifluoromethoxyphenyl-triazole moieties.

Functional Group Analysis

Compound Core Structure Key Substituents Potential Biological Implications
Target Urea Urea 3,4-Dimethoxybenzyl; 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl PPAR modulation (inferred from cocrystallization data) ; Enhanced stability from sulfone group
C19/C20 (Patent) Imidazoline 3-/4-Methoxyphenyl Likely adrenergic or histaminergic activity; Reduced metabolic complexity compared to urea-sulfone systems
Example 5 Ureas (Patent) Urea Trifluoromethoxyphenyl-triazole Potential kinase or enzyme inhibition; Fluorine atoms may improve membrane permeability

Research Findings and Limitations

  • Metabolic Stability: The 1,1-dioxidoisothiazolidin group likely improves resistance to oxidative metabolism compared to non-sulfonated analogs, though comparative pharmacokinetic studies are absent.
  • Patent Derivatives : Compounds like C19/C20 and Example 5 ureas highlight the diversity of urea/imidazoline-based drug discovery but lack direct structural or functional overlap with the target molecule .

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